molecular formula C20H26N2O2 B11692232 N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11692232
M. Wt: 326.4 g/mol
InChI Key: SNEGXNKITIPMEY-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dimethylphenoxy acetamide moiety

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H26N2O2/c1-5-22(6-2)18-10-8-17(9-11-18)21-20(23)14-24-19-12-7-15(3)16(4)13-19/h7-13H,5-6,14H2,1-4H3,(H,21,23)

InChI Key

SNEGXNKITIPMEY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)aniline with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also interfere with enzymatic pathways, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide can be compared with similar compounds such as:

  • N-[4-(diethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[4-(diethylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide

These compounds share similar structural features but differ in the position of the dimethylphenoxy group. The unique positioning of the dimethylphenoxy group in this compound contributes to its distinct chemical and biological properties.

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